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Introduction
Canfosfamide (formerly known as TLK286) is an investigational chemotherapeutic agent that

has been evaluated in numerous clinical trials for the treatment of various solid tumors, most

notably ovarian and non-small cell lung cancer. As a prodrug, Canfosfamide is designed for

selective activation within cancer cells, offering a potentially targeted approach to

chemotherapy. This guide provides a meta-analysis of key clinical trial results for

Canfosfamide, offering a comparative perspective against alternative treatments and detailing

the experimental protocols employed in these studies.

Mechanism of Action
Canfosfamide's targeted action is attributed to its activation by the enzyme Glutathione S-

transferase P1-1 (GST P1-1), which is frequently overexpressed in a variety of cancer cells.[1]

[2][3] Upon activation by GST P1-1, Canfosfamide is cleaved into two active components: a

glutathione analog and a cytotoxic phosphorodiamidate mustard.[2][3] The phosphorodiamidate

mustard acts as an alkylating agent, inducing DNA damage and subsequently triggering

apoptosis (programmed cell death) in cancer cells.[1] The glutathione analog fragment may

also contribute to the drug's efficacy by inhibiting GST P1-1, potentially sensitizing cancer cells

to other chemotherapeutic agents.[2][3]
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The activation of Canfosfamide and its subsequent downstream effects on apoptosis are

intricately linked to the Mitogen-Activated Protein Kinase (MAPK) signaling pathway,

specifically involving JNK and p38 kinases.

Canfosfamide (Prodrug)

Glutathione S-transferase P1-1
(Overexpressed in Cancer Cells)

Activation

Activated Canfosfamide
(Cytotoxic Alkylating Agent)

DNA Damage

Induces

MAPK Signaling Pathway

Triggers

JNK / p38 Kinase Activation

Apoptosis

Leads to

Click to download full resolution via product page

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b612238?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612238?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Diagram 1: Canfosfamide's Mechanism of Action.

Clinical Trial Results: A Comparative Analysis
Canfosfamide has been evaluated as both a monotherapy and in combination with other

chemotherapeutic agents. The following tables summarize the key efficacy and safety findings

from pivotal clinical trials, comparing Canfosfamide-based regimens with standard-of-care

alternatives.

Ovarian Cancer

Trial
Identifier

Treatment
Arms

Patient
Population

Median
Progressio
n-Free
Survival
(PFS)

Median
Overall
Survival
(OS)

Objective
Response
Rate (ORR)

ASSIST-5

(NCT003509

48)[3]

Canfosfamide

+ Pegylated

Liposomal

Doxorubicin

(PLD) vs.

PLD alone

Platinum-

resistant

ovarian

cancer

5.6 months

vs. 3.7

months

Not Reported Not Reported

Phase III

(NCT000577

20)[1][4]

Canfosfamide

vs. Pegylated

Liposomal

Doxorubicin

(PLD) or

Topotecan

3rd-line

platinum-

refractory/resi

stant ovarian

cancer

2.3 months

vs. 4.4

months

8.5 months

vs. 13.6

months

4.3% vs.

10.9%

Phase II

(NCT000520

65)[2][5]

Canfosfamide

+ PLD

Platinum and

paclitaxel

refractory/resi

stant ovarian

cancer

6.0 months 17.8 months 27.8%
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Trial Identifier Treatment Arm
Most Common Grade 3-4
Adverse Events (%)

ASSIST-5 (NCT00350948)[3] Canfosfamide + PLD Hematologic: 66%

PLD alone Hematologic: 44%

Phase III (NCT00057720)[1][4] Canfosfamide

Nausea (31.6%), Vomiting

(8.7%), Fatigue (6.1%),

Anemia (5.6%)

PLD or Topotecan

Nausea (55.3%), Anemia

(15.2%), Neutropenia (23.5%),

Thrombocytopenia (12.4%)

Phase II (NCT00052065)[2][5] Canfosfamide + PLD Febrile Neutropenia (5.1%)

Non-Small Cell Lung Cancer (NSCLC)

Trial
Identifier

Treatment
Arms

Patient
Population

Median
Progressio
n-Free
Survival
(PFS)

Median
Overall
Survival
(OS)

Objective
Response
Rate (ORR)

Phase I/IIa[6]

Canfosfamide

+ Carboplatin

+ Paclitaxel

First-line

advanced

NSCLC

4.3 months 9.9 months 34%

Phase II[7]

Canfosfamide

+ Carboplatin

+ Paclitaxel

(Dose-

ranging)

First-line

advanced

NSCLC

5.43 months

(Time to

Progression)

Not Reported 32.6% - 40%
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Trial Identifier Canfosfamide Dose
Grade 4
Neutropenia (%)

Grade 4
Thrombocytopenia
(%)

Phase I/IIa[6] 400-1000 mg/m² Not specified Not specified

Phase II[7] 500 mg/m² 20% 0%

750 mg/m² 35% 6%

1000 mg/m² 29.6% 9.5%

Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of clinical trial data.

Below are the experimental protocols for the key Canfosfamide trials cited.

Ovarian Cancer Trials
ASSIST-5 (NCT00350948): This was a randomized, open-label, multicenter Phase III trial.[3]

Patient Population: Patients with platinum-resistant ovarian cancer.

Treatment Arms:

Arm 1: Canfosfamide (1000 mg/m²) administered intravenously (IV) on day 1, in

combination with pegylated liposomal doxorubicin (PLD) (50 mg/m²) IV on day 1, every

28 days.

Arm 2: PLD (50 mg/m²) IV on day 1, every 28 days.

Primary Endpoint: Progression-Free Survival (PFS).

Phase III (NCT00057720): A randomized, open-label, multicenter Phase III trial.[1]

Patient Population: Patients with platinum-refractory or -resistant ovarian cancer who had

progressed after second-line therapy with PLD or topotecan.

Treatment Arms:
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Arm 1: Canfosfamide (1000 mg/m²) IV every 3 weeks.

Arm 2: Investigator's choice of either PLD (50 mg/m²) IV every 4 weeks or topotecan

(1.5 mg/m²/day) IV for 5 consecutive days every 3 weeks.

Primary Endpoint: Overall Survival (OS).

Phase II (NCT00052065): A single-arm, open-label, multicenter Phase II trial.[2][5]

Patient Population: Patients with platinum and paclitaxel refractory or resistant epithelial

ovarian cancer.

Treatment: Canfosfamide (960 mg/m²) in combination with PLD (50 mg/m²), administered

IV on day 1 of a 28-day cycle.

Primary Endpoints: Objective Response Rate (ORR) and Progression-Free Survival

(PFS).
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Diagram 2: Generalized Ovarian Cancer Clinical Trial Workflow.

Non-Small Cell Lung Cancer (NSCLC) Trials
Phase I/IIa: A multicenter, dose-ranging trial.[6]
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Patient Population: Patients with Stage IIIB or IV NSCLC, previously untreated.

Treatment: Canfosfamide (doses ranging from 400 to 1000 mg/m²) IV on day 1, in

combination with carboplatin (AUC 6) IV on day 1 and paclitaxel (200 mg/m²) IV on day 1,

every 3 weeks.

Primary Endpoint: Objective Response Rate (ORR).

Phase II: A multicenter, dose-ranging trial.[7]

Patient Population: Patients with Stage IIIB or IV NSCLC.

Treatment: Canfosfamide at doses of 500, 750, or 1000 mg/m² in combination with

paclitaxel (200 mg/m²) and carboplatin (AUC 6) every 3 weeks.

Primary Endpoint: Objective Response Rate (ORR).

Comparison with Alternatives
In the landscape of platinum-resistant/refractory ovarian cancer, pegylated liposomal

doxorubicin (PLD) and topotecan are established treatment options. Clinical trials directly

comparing Canfosfamide to these agents have provided valuable insights into its relative

efficacy and safety.

In a head-to-head Phase III trial (NCT00057720), Canfosfamide monotherapy demonstrated

inferior progression-free survival and overall survival compared to either PLD or topotecan in

third-line treatment of platinum-refractory or -resistant ovarian cancer.[1][4] However,

Canfosfamide was generally well-tolerated, with a lower incidence of severe hematologic

toxicities compared to the comparator arm.[1][4]

When used in combination with PLD in the ASSIST-5 trial, the Canfosfamide-containing

regimen showed a trend towards improved PFS compared to PLD alone, although the study

was terminated early and the results were not statistically significant.[3] Notably, the

combination was associated with a higher rate of hematologic adverse events.[3]

Conclusion
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The clinical development of Canfosfamide has yielded mixed results. While demonstrating a

manageable safety profile, particularly with regard to non-hematologic toxicities, Canfosfamide

has generally not shown superior efficacy compared to established therapies in late-stage

ovarian and non-small cell lung cancer. Its unique mechanism of action, reliant on the

overexpression of GST P1-1 in tumor cells, remains a compelling rationale for targeted cancer

therapy. Future research could explore its potential in patient populations with confirmed high

levels of GST P1-1 expression or in combination with other novel agents. This meta-analysis

provides a comprehensive overview to inform further research and development in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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